3-[Methyl(propan-2-yl)amino]piperidin-4-ol
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Overview
Description
3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with isopropylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(propan-2-yl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[Methyl(propan-2-yl)amino]piperidin-4-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(propan-2-yl)amino]piperidin-4-ol
- 1-[Methyl(propan-2-yl)amino]piperidin-4-ol
- 4-[Methyl(propan-2-yl)amino]piperidin-4-ol
Uniqueness
3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
VAKPLINBIYRIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1CNCCC1O |
Origin of Product |
United States |
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